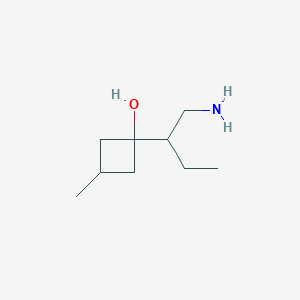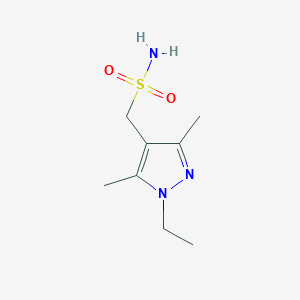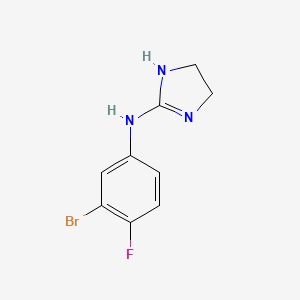
N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
The synthesis of N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparación Con Compuestos Similares
N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with similar compounds such as:
Benzamide, N-(4-fluorophenyl)-3-bromo-: This compound shares a similar phenyl ring substitution pattern but differs in the functional groups attached to the ring.
4-Bromo-3-fluorophenylboronic acid: Another compound with a similar substitution pattern on the phenyl ring but with different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its imidazole ring structure combined with the bromine and fluorine substitutions, which impart distinctive chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9BrFN3 |
|---|---|
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9BrFN3/c10-7-5-6(1-2-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
Clave InChI |
JTHFJKHUNPXUJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
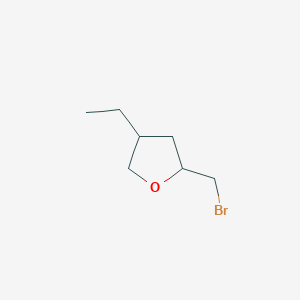

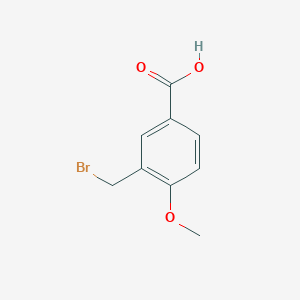
![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)

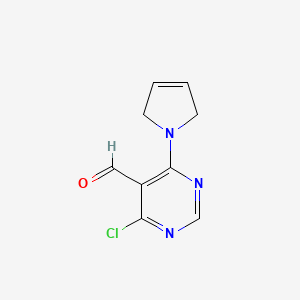
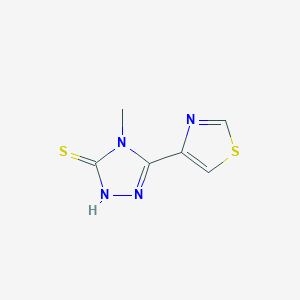
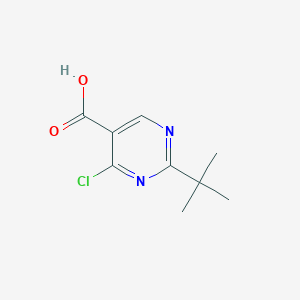
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
